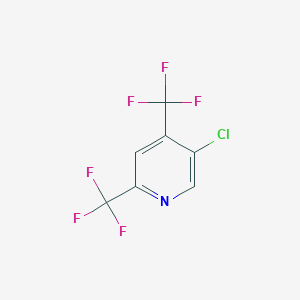
5-Chloro-2,4-bis(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. This compound is known for its high chemical stability and unique physicochemical properties, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process can yield the desired compound in good yield through a one-step reaction .
Industrial Production Methods
Industrial production of 5-Chloro-2,4-bis(trifluoromethyl)pyridine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridine ring .
Aplicaciones Científicas De Investigación
5-Chloro-2,4-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,4-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its ability to penetrate biological membranes and interact with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has only one trifluoromethyl group.
4-(Trifluoromethyl)pyridine: This compound lacks the chlorine atom and has only one trifluoromethyl group.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: This compound contains two pyridine rings and is used as a ligand in coordination chemistry.
Uniqueness
5-Chloro-2,4-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups and one chlorine atom on the pyridine ring. This combination imparts distinct physicochemical properties, such as high chemical stability and enhanced biological activity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H2ClF6N |
|---|---|
Peso molecular |
249.54 g/mol |
Nombre IUPAC |
5-chloro-2,4-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H |
Clave InChI |
SZOOHWYGFQZMJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






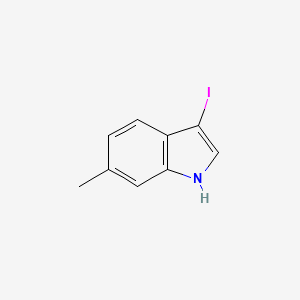
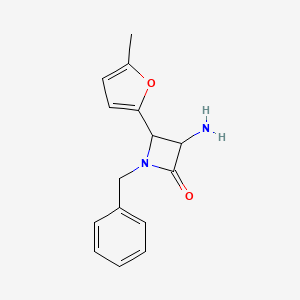

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
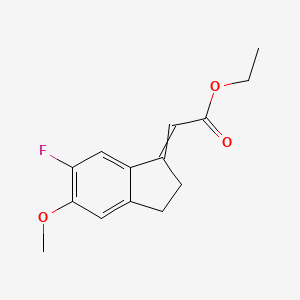
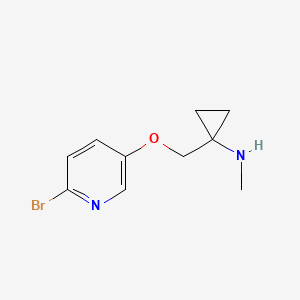
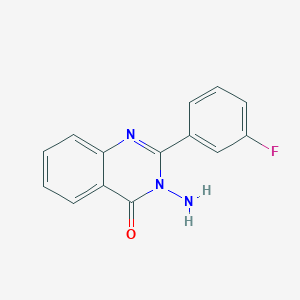

![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
